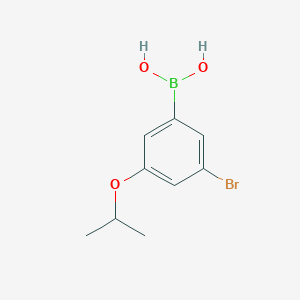

3-Bromo-5-isopropoxyphenylboronic acid

説明

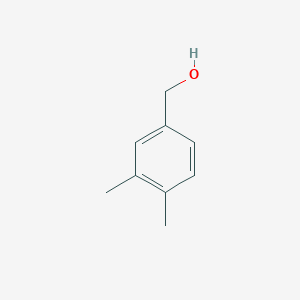

3-Bromo-5-isopropoxyphenylboronic acid is a derivative of boronic acid, which is an organic compound containing a trivalent boron atom. The presence of a bromine atom and an isopropoxy group on the phenyl ring distinguishes it from other boronic acids. These compounds are known for their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A study on the preparation of 3-pyridylboronic acid and other arylboronic acids from aryl halides through lithium-halogen exchange and "in situ quench" suggests a potential pathway for synthesizing 3-Bromo-5-isopropoxyphenylboronic acid . Although the specific synthesis of this compound is not detailed, the general methodology could be applicable.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a central boron atom bonded to two hydroxyl groups and an alkyl or aryl substituent. In the case of 3-Bromo-5-isopropoxyphenylboronic acid, the substituent would be a phenyl ring with bromine and isopropoxy functional groups. The structure of boronic acids can be analyzed using various spectroscopic techniques, as demonstrated in a study on 3-bromophenylboronic acid, which included FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like DFT .

Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki cross-coupling reactions, which form carbon-carbon bonds between aryl halides and arylboronic acids. A study on cyclopalladated complexes of thiophosphorylbenzoic acid thioamides showed high catalytic activity for Suzuki cross-coupling reactions . This indicates that 3-Bromo-5-isopropoxyphenylboronic acid could potentially be used in similar reactions to synthesize complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the presence of a bromine atom can affect the compound's reactivity and stability. The experimental and computational studies on 3-bromophenylboronic acid provide insights into the vibrational modes, chemical shifts, and electronic properties of such compounds . These properties are crucial for understanding the behavior of 3-Bromo-5-isopropoxyphenylboronic acid in various chemical environments.

科学的研究の応用

In a specific study, a compound similar to 3-Bromo-5-isopropoxyphenylboronic acid, namely 3-bromo-5-(trifluoromethyl)aniline, was used for impurity profiling . The study involved the use of liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology for identification and structural characterization of unknown impurities . The structures of the unknown impurities were determined by detailed inspection of NMR spectra and by mass spectrometric (MS) analysis .

-

Suzuki–Miyaura Coupling

- Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boron reagents like “3-Bromo-5-isopropoxyphenylboronic acid” can be used in this process .

- Method: The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

- Results: The SM coupling reaction allows for the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

-

Synthesis of Heteroaryl Benzylureas

- Application: Compounds similar to “3-Bromo-5-isopropoxyphenylboronic acid” can be used in the synthesis of heteroaryl benzylureas .

- Method: The exact method can vary, but typically involves the reaction of the boronic acid with a suitable heteroaryl compound .

- Results: Heteroaryl benzylureas have been found to have glycogen synthase kinase 3 (GSK-3) inhibitory activity , which could have potential therapeutic applications.

-

Inhibitors of Cholesteryl Ester Transfer Protein (CETP)

- Application: Compounds similar to “3-Bromo-5-isopropoxyphenylboronic acid” can be used in the development of inhibitors of CETP .

- Method: The exact method can vary, but typically involves the reaction of the boronic acid with a suitable compound to form the inhibitor .

- Results: CETP inhibitors can potentially be used to treat cardiovascular diseases .

-

Protodeboronation of Pinacol Boronic Esters

- Application: Protodeboronation of pinacol boronic esters is a process that has been used in the formal anti-Markovnikov hydromethylation of alkenes .

- Method: This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results: This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Modulators of Survival Motor Neuron (SMN) Protein

- Application: Compounds similar to “3-Bromo-5-isopropoxyphenylboronic acid” can be used in the development of modulators of SMN protein .

- Method: The exact method can vary, but typically involves the reaction of the boronic acid with a suitable compound to form the modulator .

- Results: Modulators of SMN protein can potentially be used to treat diseases related to the dysfunction of this protein .

-

Selective Sphingosine-1-Phosphate Receptor Subtype-1 Agonists

- Application: Compounds similar to “3-Bromo-5-isopropoxyphenylboronic acid” can be used in the development of selective sphingosine-1-phosphate receptor subtype-1 agonists .

- Method: The exact method can vary, but typically involves the reaction of the boronic acid with a suitable compound to form the agonist .

- Results: Selective sphingosine-1-phosphate receptor subtype-1 agonists can potentially be used to treat diseases related to the dysfunction of this receptor .

将来の方向性

The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

特性

IUPAC Name |

(3-bromo-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCQIPZXNTZLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584729 | |

| Record name | {3-Bromo-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-isopropoxyphenylboronic acid | |

CAS RN |

871125-81-4 | |

| Record name | B-[3-Bromo-5-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

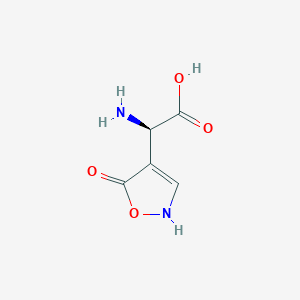

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)